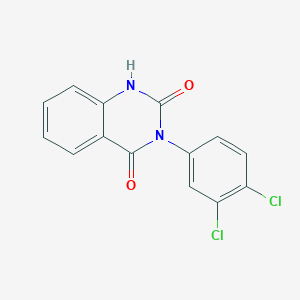

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAGMQVSLPFPGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichloroaniline and anthranilic acid.

Cyclization Reaction: The reaction between 3,4-dichloroaniline and anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the quinazoline ring.

Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The quinazoline-2,4-dione core can be reduced to form quinazoline derivatives with different oxidation states.

Oxidation Reactions: Further oxidation can lead to the formation of quinazoline-2,4-dione derivatives with additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while reduction and oxidation reactions can produce quinazoline derivatives with different oxidation states and functional groups.

Scientific Research Applications

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4(1H,3H)-dione derivative with the formula C₁₄H₈Cl₂N₂O₂ . Quinazoline-2,4(1H,3H)-diones are N-fused heterocycles that possess a diverse range of biological functions . Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione have potential applications as antimicrobial agents and in multitarget anticancer drugs .

Scientific Research Applications

-

Antimicrobial Agents: Quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV to combat bacterial resistance .

- Spectroscopic analyses (IR, NMR, and EI-MS) confirmed the structures of these derivatives .

- Evaluations of antimicrobial activity against Gram-positive and Gram-negative bacterial strains, using the Agar well diffusion method, showed moderate activity in most compounds .

- Compounds 13 and 15 displayed a broad bioactive spectrum against Gram-positive and Gram-negative strains, even when compared to standard drugs .

-

Multitarget Anticancer Drugs: 3-phenylquinazolin-2,4(1H,3H)-diones with a thiourea moiety have been reported as dual VEGFR-2/c-Met TKs (tyrosine kinases) .

- Multi-target anticancer drugs can be more effective than single-target drugs with regard to patient compliance, adverse effects, drug-drug interactions, drug resistance, as well as pharmaceutical industry economics .

- Dysregulation of both VEGFR-2 and c-Met TKs can result in the development and progression of different human cancers .

- Cytotoxic activity was observed for compounds 2a, 2b, 3a, 3c, 3d, and 3e (IC 50 = 1.184–9.379 µM), which was superior to that of the positive reference, cabozantinib. Compounds 4a and 4b (IC 50 = 19.90 and 20.27 µM, respectively) displayed comparable cytotoxic activities to cabozantinib .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The quinazoline-2,4-dione core permits extensive substitution at the 3-position, leading to variations in activity and physicochemical properties. Key analogs include:

Key Observations :

- Halogenation : Dichlorophenyl and fluoro substituents (e.g., fluquinconazole) enhance pesticidal activity due to increased electronegativity and membrane permeability .

- Heterocyclic Additions : Triazole-containing analogs (e.g., quinconazole) exhibit dual pesticidal and antifungal activity, likely due to triazole-metal binding in target enzymes .

- Polar Groups: Methoxy or glycosylated derivatives (e.g., 1-β-D-ribofuranosyl analog) improve water solubility but may reduce bioavailability .

Biological Activity

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials supported by recent research findings.

- Molecular Formula : C₁₄H₈Cl₂N₂O₂

- Molecular Weight : 307.132 g/mol

- CAS Number : 16395-11-2

- Density : 1.5 ± 0.1 g/cm³

- LogP : 3.15

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including this compound. A notable study synthesized various derivatives and tested them against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The findings revealed that:

- Compounds 13 and 15 exhibited broad-spectrum activity against both bacterial groups.

- Compound 13 showed an inhibition zone of 15 mm against Escherichia coli and moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm.

- Compound 15 demonstrated similar moderate activities with inhibition zones ranging from 10–12 mm for various strains.

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| 13 | 15 | 65 | E. coli |

| 13 | 9 | - | S. aureus |

| 15 | 10–12 | 80 | Various |

These results suggest that the incorporation of specific substituents can enhance antimicrobial efficacy, indicating a promising avenue for developing new antibiotics to combat resistant strains .

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione can inhibit various cancer cell lines through mechanisms such as:

- Inhibition of DNA topoisomerases.

- Induction of apoptosis in cancer cells.

For example, a study reported that certain derivatives showed IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7 and HepG2), demonstrating their potential as anticancer agents .

Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds based on the quinazoline structure have exhibited various other biological effects:

- Antioxidant Activity : Some derivatives have shown significant free radical scavenging abilities.

- Anticonvulsant Activity : Certain compounds demonstrated effectiveness comparable to established anticonvulsants like carbamazepine.

- Anti-inflammatory Effects : Investigations into anti-inflammatory properties have indicated potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives to optimize their biological activities:

- Study on Antimicrobial Derivatives : A series of synthesized compounds were evaluated for their antibacterial properties, with modifications at specific positions leading to enhanced activity against resistant bacterial strains .

- Anticancer Evaluation : Research has shown that specific substitutions can significantly increase the potency of quinazoline derivatives against various cancer cell lines, leading to ongoing investigations into their mechanisms of action .

Q & A

Q. What are the common synthetic routes for synthesizing 3-(3,4-dichlorophenyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives with 3,4-dichlorophenyl isocyanate. A three-step protocol is often used:

Alkylation : React anthranilic acid with 3,4-dichlorobenzyl chloride in DMF using K₂CO₃ as a base (60°C, 12 hours).

Cyclization : Treat the intermediate with urea or thiourea under reflux in acetic acid to form the quinazoline-dione core.

Purification : Recrystallize the product using ethanol/water mixtures to achieve >95% purity.

Characterization via -NMR and LC-MS is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- -NMR and -NMR : Resolve aromatic proton environments and confirm substitution patterns (e.g., dichlorophenyl vs. other aryl groups).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₄H₉Cl₂N₂O₂, expected [M+H]⁺: 309.0194).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending modes (~3300 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during dichlorophenyl group incorporation?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of 3,4-dichlorophenylboronic acid to the quinazoline core (yield improvement: 15–20%).

- Solvent Optimization : DMSO enhances solubility of aromatic intermediates compared to DMF.

- Temperature Control : Maintain 80–100°C during cyclization to minimize side-product formation (e.g., dechlorination).

- Real-Time Monitoring : Employ thin-layer chromatography (TLC) with UV detection to track reaction progress .

Q. What strategies resolve contradictions in reported biological activity data for dichlorophenyl-substituted quinazolines?

- Methodological Answer :

-

Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (pH, incubation time).

-

Meta-Analysis : Correlate substituent positions (e.g., 3,4-dichloro vs. 4-chloro) with activity trends (Table 1).

-

Computational Modeling : Use molecular docking to predict binding affinities to targets like EGFR or DHFR, identifying steric/electronic effects of chlorine atoms .

Table 1 : Substituent Effects on Anticancer Activity (IC₅₀, μM)

Substituent HepG2 MCF-7 Reference 3,4-Dichlorophenyl 2.1 3.8 4-Chlorophenyl 5.6 6.3 3-Nitrobenzyl 8.9 10.2

Q. How does the 3,4-dichlorophenyl moiety influence pharmacokinetic properties compared to other aryl groups?

- Methodological Answer :

- Lipophilicity : LogP increases by ~0.5 units compared to non-halogenated analogs, enhancing membrane permeability (measured via shake-flask method).

- Metabolic Stability : Chlorine atoms reduce CYP450-mediated oxidation rates (t₁/₂ in liver microsomes: 45 vs. 28 minutes for 4-chlorophenyl analogs).

- Solubility : Aqueous solubility decreases (<10 μM in PBS), necessitating formulation with cyclodextrins or lipid-based carriers .

Data Interpretation & Experimental Design

Q. What analytical methods validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours.

- HPLC-PDA Analysis : Monitor degradation products (e.g., dechlorinated derivatives) using a C18 column (gradient: 10–90% acetonitrile in 20 minutes).

- Mass Balance : Ensure <5% degradation to meet ICH guidelines for preclinical stability .

Q. How to design structure-activity relationship (SAR) studies for analogs with modified dichlorophenyl groups?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with fluorine, methyl, or methoxy groups at the 3-/4-positions.

- Biological Screening : Test against kinase panels (e.g., EGFR, VEGFR2) and bacterial strains (e.g., S. aureus, MRSA).

- Statistical Modeling : Use multivariate regression to link electronic (Hammett σ) and steric (Taft Eₛ) parameters to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.